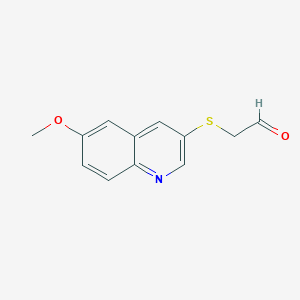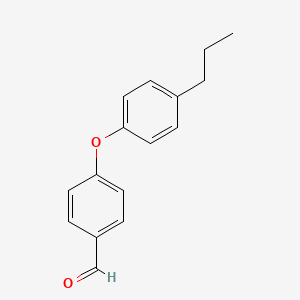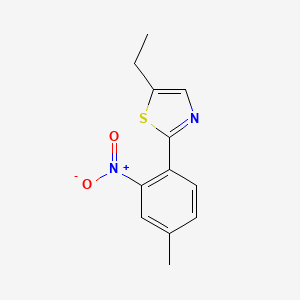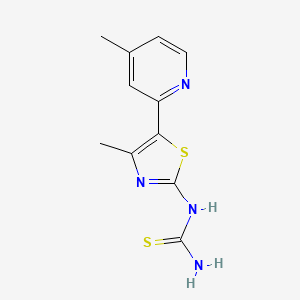![molecular formula C12H10N2O4 B8286841 (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate](/img/structure/B8286841.png)
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is an organic compound that features a benzo[d][1,3]dioxole ring fused to an imidazole ring, with a carboxylate group attached to the imidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the imidazole ring: The benzo[d][1,3]dioxole intermediate is then reacted with an imidazole derivative in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a catalyst, such as sulfuric acid, to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is unique due to its combination of a benzo[d][1,3]dioxole ring and an imidazole ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H10N2O4 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
1,3-benzodioxol-4-ylmethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(14-5-4-13-7-14)16-6-9-2-1-3-10-11(9)18-8-17-10/h1-5,7H,6,8H2 |
InChI-Schlüssel |
KRASPCHLNJZAAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=CC=CC(=C2O1)COC(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}acetamide](/img/structure/B8286771.png)




![8-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8286790.png)







![4-[(4-Methoxybenzyl)oxy]-1,2-benzisoxazol-3-ol](/img/structure/B8286847.png)
